4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a pyrrole ring, a sulfonamide group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is the condensation of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with 4-iodophenylhydrazine to yield the final product . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like iron (III) chloride to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the iodine atom with other functional groups.
Scientific Research Applications
4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly due to its ability to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, especially those containing pyrrole and sulfonamide moieties.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and thereby affecting cellular processes such as DNA synthesis and fatty acid metabolism . The compound’s structure allows it to form stable complexes with these enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-iodophenyl)ethan-1-one: This compound shares the iodophenyl group but lacks the pyrrole and sulfonamide moieties.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Similar in structure but without the iodophenyl group.
N-acylpyrroles: These compounds contain the pyrrole ring but differ in the acyl substituents.
Uniqueness
The uniqueness of 4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H15IN4O4S |
---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
4-[2-[(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15IN4O4S/c21-13-3-5-15(6-4-13)25-20(27)18(19(26)23-25)12-16-2-1-11-24(16)14-7-9-17(10-8-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12- |
InChI Key |
JVEYBCCGUKDRAV-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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